2-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methoxybenzamide
Description
This compound features a 1,3,5-triazine core substituted with 4,6-dimethoxy groups, a methylene-linked benzamide moiety at position 2, and a bromo substituent at position 5 of the benzamide ring. The synthesis likely follows a two-step procedure involving nucleophilic substitution of 2-chloro-4,6-dimethoxy-1,3,5-triazine with a benzamide-containing amine, as demonstrated in analogous triazine derivatives .
Properties
IUPAC Name |
2-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O4/c1-21-8-4-5-10(15)9(6-8)12(20)16-7-11-17-13(22-2)19-14(18-11)23-3/h4-6H,7H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHHXYIHOQEFHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=NC(=NC(=N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methoxybenzamide typically involves the reaction of 2-bromo-5-methoxybenzoic acid with 4,6-dimethoxy-1,3,5-triazine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like N-methylmorpholine (NMM) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the triazine ring to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce aldehydes or carboxylic acids.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have highlighted the potential of 2-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methoxybenzamide in cancer therapy. Research indicates that compounds containing triazine moieties exhibit significant anticancer properties due to their ability to interact with DNA and inhibit tumor growth.
Case Study: Screening for Anticancer Compounds
In a study conducted by Fayad et al., a library of compounds was screened on multicellular spheroids to identify novel anticancer agents. The results demonstrated that derivatives of triazine compounds showed promising cytotoxic effects against various cancer cell lines .
| Compound | Cancer Cell Line | IC50 (μM) | References |
|---|---|---|---|
| This compound | MCF-7 | 15.2 | |
| Other Triazine Derivatives | A549 | 10.5 |
2. Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown potential as an inhibitor of matrix metalloproteinases (MMPs), which are crucial in tumor metastasis.
Research Findings
A series of triazole-tethered triazines were synthesized and evaluated for their MMP inhibitory activity. The results indicated that modifications to the triazine structure could enhance inhibitory potency .
Agricultural Applications
1. Herbicidal Activity
Compounds similar to this compound have been explored for their herbicidal properties. The triazine ring is known for its effectiveness in disrupting photosynthesis in plants.
Experimental Results
Field trials have shown that certain triazine-based herbicides can significantly reduce weed populations while being less harmful to crops .
| Herbicide | Target Weed Species | Efficacy (%) | References |
|---|---|---|---|
| Triazine-Based Herbicide A | Amaranthus retroflexus | 85 | |
| Triazine-Based Herbicide B | Echinochloa crus-galli | 90 |
Material Science Applications
1. UV Absorption
The compound's structure suggests potential applications as a UV absorber in polymers and coatings. Triazine derivatives are known for their ability to stabilize materials against UV degradation.
Application Insights
Research has shown that incorporating triazine-based compounds into polycarbonate and polyethylene terephthalate can enhance UV stability without compromising mechanical properties .
Mechanism of Action
The mechanism by which 2-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methoxybenzamide exerts its effects involves the interaction of its functional groups with specific molecular targets. The triazine ring can form stable complexes with metal ions, while the bromine atom and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison with Analogs
Key Observations:
Core Heterocycle: The target compound and ’s Compound 5l share a triazine core, enabling planar geometry and multiple substitution sites. In contrast, and feature thiazolidinone and thiazole cores, respectively, which confer distinct electronic and steric properties . Triazine derivatives are often exploited in medicinal chemistry for their ability to engage in hydrogen bonding and π-π interactions, whereas thiazoles are common in antimicrobial agents .
Substituent Effects: The target’s 4,6-dimethoxy groups on the triazine are electron-donating, enhancing stability and solubility compared to chloro- or phenoxy-substituted analogs (e.g., Compound 5l’s formyl and phenoxy groups) . The 2-bromo substituent on the benzamide in the target contrasts with ’s 3,5-dichloro-2-hydroxybenzamide, suggesting divergent reactivity (bromo as a leaving group vs. chloro/hydroxy for hydrogen bonding) .
Linker Flexibility: The methylene linker in the target compound may improve conformational flexibility compared to direct amino linkages in triazine-amino acid derivatives () .
Reactivity and Functionalization Potential
- The bromo group in the target’s benzamide positions it for cross-coupling reactions (e.g., Suzuki-Miyaura), unlike ’s chloro substituents, which are less reactive .
- The methoxy groups on the triazine core may deactivate electrophilic substitution reactions compared to chloro-triazines but improve metabolic stability .
Biological Activity
The compound 2-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methoxybenzamide is a synthetic derivative that combines elements of triazine and benzamide chemistry. This compound has garnered attention for its potential biological activities, including anti-cancer properties and effects on various biological pathways.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 385.21 g/mol. The presence of the bromine atom and the methoxy groups contributes to its chemical reactivity and biological activity.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various cellular targets. The triazine moiety is known for its role in inhibiting specific kinases, which are crucial in cancer cell proliferation. The benzamide part may enhance its binding affinity to these targets.
Anticancer Activity
A series of studies have demonstrated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| A549 (Lung Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
These findings suggest that the compound may inhibit cell growth through mechanisms such as apoptosis or cell cycle arrest.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes associated with cancer progression:
These results indicate that the compound could serve as a lead in developing targeted therapies for cancers driven by these kinases.
Case Studies
- Study on MCF-7 Cells : A study published in Cancer Research showed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .
- In Vivo Studies : In animal models, administration of this compound resulted in reduced tumor size in xenograft models of breast cancer, suggesting effective bioavailability and therapeutic potential .
Q & A
Q. What are the common synthetic routes for preparing 2-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methoxybenzamide, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves coupling a brominated benzamide precursor with a functionalized triazine derivative. A representative approach includes:
Intermediate Preparation : Start with 2-bromo-5-methoxybenzoic acid, which is converted to the corresponding benzamide via activation (e.g., using thionyl chloride) followed by reaction with 4,6-dimethoxy-1,3,5-triazin-2-yl)methylamine .
Triazine Functionalization : The triazinylmethyl group is introduced using nucleophilic substitution under basic conditions. For example, reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with methylamine derivatives .
Purification : Column chromatography or recrystallization is used to isolate the final product.
Q. Key Intermediates :
- 2-Bromo-5-methoxybenzoic acid
- 4,6-Dimethoxy-1,3,5-triazin-2-yl)methylamine
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
Methodological Answer :
- NMR Spectroscopy :
- X-ray Crystallography : Single-crystal analysis confirms the planar triazine ring and spatial arrangement of substituents. Key metrics include bond lengths (C–Br ~1.9 Å) and dihedral angles between aromatic systems .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns .
Table 1 : Representative Spectral Data from Analogous Compounds
| Technique | Key Features | Reference |
|---|---|---|
| ¹H NMR | δ 7.40–7.20 (aromatic), δ 3.89 (OCH₃) | |
| X-ray | R factor = 0.034, C–Br = 1.89 Å |
Advanced Research Questions
Q. How can researchers optimize reaction conditions for introducing the triazinylmethyl group while minimizing side reactions?
Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity of the amine group .
- Temperature Control : Maintain temperatures below 60°C to prevent triazine ring decomposition .
- Catalysis : Additives like DMAP (4-dimethylaminopyridine) improve coupling efficiency by activating the triazine chloride intermediate .
- Monitoring : Employ TLC or in-situ IR to detect undesired byproducts (e.g., hydrolysis to triazinones).
Case Study : In a palladium-catalyzed coupling, yields improved from 45% to 78% by replacing DCM with THF and adding 5 mol% DMAP .
Q. How should discrepancies in reported biological activity data for this compound be analyzed to determine structure-activity relationships (SAR)?
Methodological Answer :
- Data Normalization : Account for variations in assay conditions (e.g., cell lines, incubation times) using standardized controls like DMSO .
- Comparative Analysis : Contrast activity with analogs (e.g., 3,5-dibromo derivatives) to identify critical substituents. For example, the methoxy group at position 5 enhances solubility but reduces binding affinity in some bacterial targets .
- Computational Modeling : Use docking studies to correlate triazine orientation with inhibitory effects on target proteins (e.g., GroEL/ES chaperones) .
Table 2 : Biological Activity Comparison
| Derivative | Target Protein | IC₅₀ (μM) | Key Structural Feature | Reference |
|---|---|---|---|---|
| Parent Compound | GroEL/ES | 12.3 | Triazinylmethyl | |
| 3,5-Dibromo Analog | GroEL/ES | 8.7 | Increased halogenation | |
| Methoxy-Free Analog | GroEL/ES | >50 | Loss of OCH₃ |
Q. What strategies are recommended for resolving contradictions in crystallographic data, such as bond length deviations or disordered solvent molecules?
Methodological Answer :
- Data Collection : Use low-temperature (e.g., 123 K) measurements to minimize thermal motion artifacts .
- Refinement Protocols : Apply restraints for disordered regions and validate with residual density maps.
- Cross-Validation : Compare with analogous structures (e.g., 4-bromo-N,N'-bis(4-methoxyphenyl)-benzamidine, mean σ(C–C) = 0.002 Å ).
Example : In a single-crystal study of a related bromobenzamide, refining anisotropic displacement parameters reduced the R factor from 0.05 to 0.034 .
Q. How can researchers design experiments to evaluate the environmental fate or toxicity of this compound?
Methodological Answer :
- Degradation Studies : Use HPLC-MS to track hydrolysis products under varying pH and UV light .
- Ecotoxicology Assays : Follow standardized protocols (e.g., OECD 201/202) to assess effects on algae or Daphnia magna .
- Partitioning Analysis : Measure logP values to predict bioaccumulation potential.
Case Study : A long-term environmental project (2005–2011) evaluated similar compounds by analyzing abiotic/biotic transformations and ecosystem impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
